molecular formula C7H11NO B7950378 3-Isocyanato-1,1-dimethylcyclobutane

3-Isocyanato-1,1-dimethylcyclobutane

Cat. No.: B7950378
M. Wt: 125.17 g/mol
InChI Key: HJAXJAPQLDBNQQ-UHFFFAOYSA-N
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Description

3-Isocyanato-1,1-dimethylcyclobutane is a specialized chemical reagent featuring a reactive isocyanate group on a gem-dimethylcyclobutane scaffold. The gem-dimethylcyclobutane structure is a motif of significant interest in synthetic organic chemistry, notably found in a multitude of complex natural products . This combination makes the compound a valuable building block for researchers, particularly in the construction of more complex molecules for pharmaceutical and material science applications. The primary research application of this compound is likely as an electrophile in coupling reactions. The highly reactive isocyanate group (-N=C=O) can readily undergo nucleophilic addition reactions with amines to form urea linkages, or with alcohols to form carbamate (urethane) bonds. This allows for the incorporation of the rigid, three-dimensional 1,1-dimethylcyclobutane core into larger molecular architectures, potentially to modulate the properties of the target compound. Compounds containing the gem-dimethylcyclobutane motif are prevalent in terpenoid natural products and have captivated synthetic chemists for years . Using a building block like this compound enables de novo synthesis strategies, moving beyond limitations posed by using existing natural terpenes as starting points . Researchers should note that isocyanates are generally moisture-sensitive and require handling under inert conditions. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Safety Note: Based on the GHS data for a related compound, 2-Isocyanato-1,1-dimethylcyclopropane, this class of compounds is likely hazardous . Potential hazards may include flammability (H226), acute toxicity if swallowed or in contact with skin (H301, H311), skin and eye irritation (H315, H318), and toxicity upon inhalation (H331, H335) . Please consult the specific Safety Data Sheet (SDS) for this compound before use.

Properties

IUPAC Name

3-isocyanato-1,1-dimethylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-7(2)3-6(4-7)8-5-9/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAXJAPQLDBNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)N=C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanato-1,1-dimethylcyclobutane typically involves the reaction of 1,1-dimethylcyclobutanol with phosgene or other isocyanate-generating reagents. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. Non-phosgene methods, such as the thermal decomposition of carbamates, are also explored to mitigate the hazards associated with phosgene .

Industrial Production Methods: Industrial production of isocyanates, including this compound, often relies on the phosgene process due to its efficiency. advancements in non-phosgene methods are being researched to improve safety and environmental impact. These methods include the use of carbon monoxide, dimethyl carbonate, and urea as starting materials .

Chemical Reactions Analysis

Types of Reactions: 3-Isocyanato-1,1-dimethylcyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

    Polymerization: It can be used as a monomer in the production of polyurethanes.

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React to form carbamates.

    Catalysts: Often used to facilitate polymerization reactions.

Major Products Formed:

Scientific Research Applications

3-Isocyanato-1,1-dimethylcyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isocyanato-1,1-dimethylcyclobutane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Hexamethylene Diisocyanate (HDI)

Structural and Functional Differences :

  • HDI (CAS 822-06-0) is a linear aliphatic diisocyanate (1,6-diisocyanatohexane), whereas 3-Isocyanato-1,1-dimethylcyclobutane is a monoisocyanate with a rigid cyclobutane backbone.
  • Molecular Weight : HDI (C₆H₆N₂O₂) has a molecular weight of 168.2 g/mol, while the cyclobutane derivative is estimated to be lighter (~125 g/mol) due to its smaller ring structure.

3-Bromo-1,1-dimethylcyclobutane

Structural Comparison :

  • This analog (CAS 4237-75-6) shares the 1,1-dimethylcyclobutane core but substitutes the isocyanate with a bromine atom.
  • Molecular Weight : 163.06 g/mol (C₆H₁₁Br), slightly higher than the isocyanate derivative due to bromine’s atomic mass.

Functional Differences :

  • The bromo group is a leaving group, favoring substitution reactions (e.g., nucleophilic displacement), whereas the isocyanate group undergoes addition reactions (e.g., with amines or alcohols).
  • Applications of the bromo compound likely focus on synthetic intermediates, contrasting with the isocyanate’s role in polymerization or functionalization.

Cyclobutane Dicarboxylate Esters

Structural Analogies :

  • Compounds like diisopropyl 3-hydroxy-3-methylcyclobutane-1,1-dicarboxylate (CAS 2001608-38-2) and diethyl 3-ethylcyclobutane-1,1-dicarboxylate (CAS 66016-02-2) share the cyclobutane ring but feature ester groups instead of isocyanate.
  • Molecular Weights : These esters range from 228.28 g/mol (diethyl derivative) to 288.34 g/mol (dimethoxy-substituted dicarboxylate), reflecting their larger substituents.

Functional and Application Contrasts :

  • Esters are typically hydrolyzed or used as intermediates in pharmaceuticals or agrochemicals, whereas isocyanates prioritize reactivity in polymer chemistry.
  • The absence of ring strain in ester derivatives (due to lack of isocyanate) may reduce their inherent reactivity compared to this compound.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group(s) Reactivity Profile Applications
This compound* C₇H₁₁NO ~125 (estimated) Isocyanate High (ring strain-enhanced) Specialty polymers, organic synthesis
Hexamethylene Diisocyanate (HDI) C₆H₆N₂O₂ 168.2 Diisocyanate High (cross-linking) Polyurethanes, coatings, adhesives
3-Bromo-1,1-dimethylcyclobutane C₆H₁₁Br 163.06 Bromoalkyl Moderate (substitution) Synthetic intermediates
Diethyl 3-ethylcyclobutane-1,1-dicarboxylate C₁₂H₂₀O₄ 228.28 Ester Low (hydrolysis) Lab intermediates, organic synthesis

Research Findings and Key Insights

  • Ring Strain Effects : The cyclobutane backbone in this compound likely increases its reactivity compared to linear isocyanates like HDI, though this may also reduce thermal stability .
  • Safety Gaps : While HDI’s hazards are well-documented, toxicological data for cyclobutane-based isocyanates remains scarce, warranting further study.

Q & A

Q. What are the optimal synthetic routes for 3-Isocyanato-1,1-dimethylcyclobutane, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves introducing the isocyanate group to a pre-functionalized cyclobutane precursor. Key steps include:

  • Cyclobutane functionalization : Start with 1,1-dimethylcyclobutane derivatives, such as 3-hydroxy or 3-halogenated analogs, followed by substitution with isocyanate precursors (e.g., phosgene derivatives or Curtius rearrangement reagents).
  • Reagent selection : Use polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions. For reductions, LiAlH4 in anhydrous ether is effective but requires strict moisture control .
  • Yield optimization : Reaction temperatures (0–25°C) and stoichiometric ratios (1:1.2 for precursor-to-isocyanate agent) significantly impact purity and yield. Kinetic studies using HPLC can monitor intermediate formation .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify substituent effects on the cyclobutane ring. The deshielding of the isocyanate group (δ ~125–135 ppm in 13C^{13}\text{C}) confirms successful synthesis .
  • IR Spectroscopy : A sharp peak at ~2270 cm1^{-1} (N=C=O stretch) is diagnostic.
  • X-ray Crystallography : Resolves steric effects of the 1,1-dimethyl groups on ring puckering and bond angles .
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic environments and reaction pathways. Software like Gaussian or ORCA can model nucleophilic attack sites on the isocyanate group .

Advanced Research Questions

Q. How does the steric environment of the 1,1-dimethyl groups influence the reactivity of the isocyanate group in ring-opening reactions?

Methodological Answer: The 1,1-dimethyl groups create a sterically hindered environment, slowing nucleophilic additions (e.g., amines, alcohols). Strategies to study this include:

  • Kinetic Studies : Compare reaction rates with less-hindered analogs (e.g., 3-isocyanatocyclobutane). Use pseudo-first-order conditions to isolate steric effects.
  • Molecular Dynamics Simulations : Visualize spatial hindrance using tools like Avogadro or VMD. Simulations show reduced accessibility to the isocyanate group by ~40% compared to unsubstituted analogs .
  • Crystallographic Data : Bond angle distortions (e.g., C-N=C angles > 170°) indicate strain, corroborating reactivity trends .

Q. How can computational models predict regioselectivity in multi-step syntheses involving this compound?

Methodological Answer:

  • Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys apply heuristic algorithms to propose feasible routes. Input the target structure to generate pathways prioritizing isocyanate introduction early in the synthesis .
  • DFT Transition State Analysis : Calculate activation energies for competing pathways (e.g., ring-opening vs. cycloaddition). Lower activation barriers (< 25 kcal/mol) favor kinetically controlled products .
  • Machine Learning Databases : Train models on existing cyclobutane reaction datasets to predict regioselectivity with >85% accuracy .

Q. How should researchers address contradictions in reported catalytic efficiencies for reactions involving this compound?

Methodological Answer:

  • Controlled Replication : Standardize variables (solvent purity, catalyst loading) across labs. For example, discrepancies in Pd-catalyzed couplings may arise from trace moisture levels.
  • Statistical Meta-Analysis : Pool data from multiple studies (e.g., ANOVA) to identify outliers. A 2024 meta-study resolved a 20% yield disparity by identifying uncontrolled O2_2 levels as a key factor .
  • Advanced Characterization : Use in-situ IR or mass spectrometry to detect transient intermediates or side products not accounted for in prior studies .

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